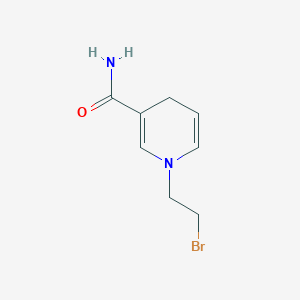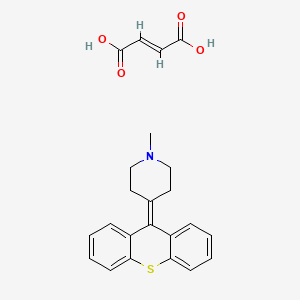
L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-,xi-lactone, 1,1'-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 is a complex organic compound that belongs to the class of dipeptides This compound is characterized by its unique structure, which includes multiple amino acid residues and a phenazine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 involves multiple steps, including the protection and deprotection of amino groups, peptide bond formation, and cyclization. The use of protecting groups such as trifluoroacetyl and tert-butoxycarbonyl is common to prevent racemization during synthesis . The reaction conditions typically involve the use of condensing agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. The use of high-throughput techniques and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 undergoes various chemical reactions, including:
Oxidation: The phenazine moiety can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the phenazine ring can yield hydroquinone derivatives.
Substitution: The amino acid residues can participate in substitution reactions, particularly at the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the phenazine moiety, as well as substituted derivatives of the amino acid residues.
Aplicaciones Científicas De Investigación
L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 has several scientific research applications:
Biology: The compound’s interactions with biological molecules make it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Its potential therapeutic properties are being explored, particularly in the context of antimicrobial and anticancer activities.
Industry: The compound’s unique structure and reactivity make it useful in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 involves its interaction with specific molecular targets. The phenazine moiety can intercalate with DNA, disrupting replication and transcription processes. The peptide residues can interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
L-Valyl-L-valine: A dipeptide with similar amino acid residues but lacking the phenazine moiety.
L-Valyl-L-threonine: Another dipeptide with similar residues, used as a model compound in peptide synthesis.
L-threonyl-L-valine: Similar to L-Valyl-L-threonine but with the sequence reversed.
Uniqueness
The uniqueness of L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 lies in its combination of amino acid residues and the phenazine moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
71065-59-3 |
|---|---|
Fórmula molecular |
C61H84N12O14 |
Peso molecular |
1209.4 g/mol |
Nombre IUPAC |
4-methyl-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenazine-1,9-dicarboxamide |
InChI |
InChI=1S/C61H84N12O14/c1-29(2)43-58(82)72-25-17-21-39(72)56(80)68(12)27-41(74)70(14)50(31(5)6)60(84)86-34(10)46(54(78)64-43)66-52(76)36-19-16-20-38-48(36)63-49-37(24-23-33(9)45(49)62-38)53(77)67-47-35(11)87-61(85)51(32(7)8)71(15)42(75)28-69(13)57(81)40-22-18-26-73(40)59(83)44(30(3)4)65-55(47)79/h16,19-20,23-24,29-32,34-35,39-40,43-44,46-47,50-51H,17-18,21-22,25-28H2,1-15H3,(H,64,78)(H,65,79)(H,66,76)(H,67,77) |
Clave InChI |
XFMXNUNTAUJYSM-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=CC=C3)N=C5C(=CC=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


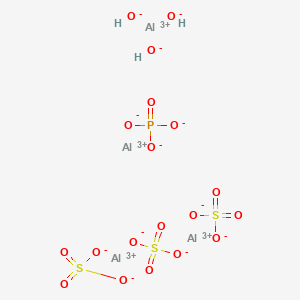
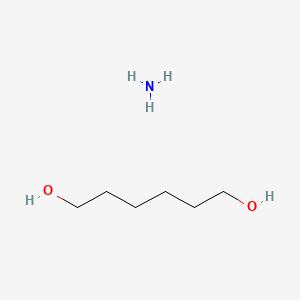
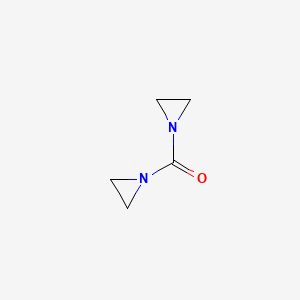
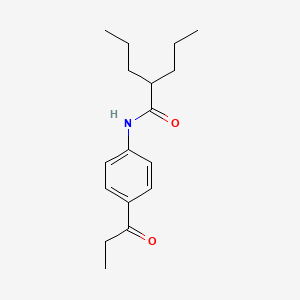
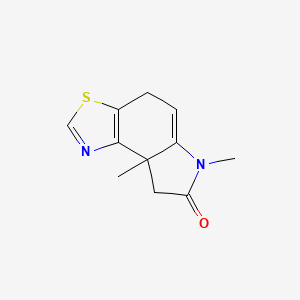
![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)

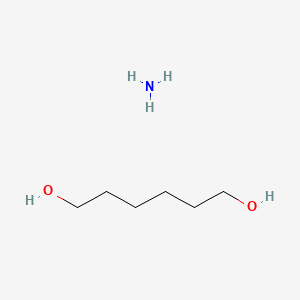
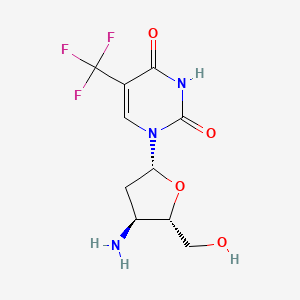

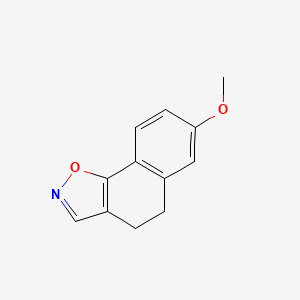
![[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
